Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)pyrrolidine-1-carboxylate
Description
Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)pyrrolidine-1-carboxylate (CAS: 883547-34-0) is a heterocyclic compound featuring a pyrrolidine ring linked to an azetidine moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, enhancing stability during synthetic processes . Its molecular formula is C20H29N3O4 (MW: 375.46 g/mol), and it is typically stored under dry conditions at 2–8°C to prevent decomposition . This compound is a critical intermediate in medicinal chemistry, particularly in the synthesis of pharmaceuticals targeting enzymes like nitric oxide synthase (nNOS) .
Properties
IUPAC Name |
benzyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-20(2,3)27-18(24)21-16-11-23(12-16)17-9-10-22(13-17)19(25)26-14-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAUATLMQAILIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2CCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662504 | |
| Record name | Benzyl 3-{3-[(tert-butoxycarbonyl)amino]azetidin-1-yl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883547-34-0 | |
| Record name | Benzyl 3-{3-[(tert-butoxycarbonyl)amino]azetidin-1-yl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Azetidine Ring Formation
The azetidine moiety is typically synthesized via cyclization of 1,3-dihaloalkanes or through strain-driven ring-opening of epoxides. A recent advance involves the use of 3-aminoazetidine precursors, where the amino group is protected early to prevent side reactions. For example, tert-butoxycarbonyl (Boc) protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine, yielding tert-butyl 3-aminoazetidine-1-carboxylate.
Mechanistic Insight :
The Boc group stabilizes the amine during subsequent reactions, preventing unwanted nucleophilic attacks. Cyclization is facilitated by intramolecular SN2 displacement, with polar aprotic solvents like dimethylformamide (DMF) enhancing reaction rates.
Boc Protection Strategies
The Boc group is introduced at the azetidine nitrogen to ensure regioselectivity during coupling. Industrial protocols often employ Boc anhydride under mild conditions (0–5°C) to minimize racemization. A study demonstrated 92% yield when using 1.2 equivalents of Boc anhydride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.
Optimization Parameters :
Pyrrolidine Coupling via Photoredox-Nickel Catalysis
The pivotal C–N bond formation between azetidine and pyrrolidine is achieved through dual photoredox-Nickel catalysis, a method lauded for its mild conditions and functional group tolerance. A representative procedure from Thieme Connect involves:
Reagents :
- Ir[dF(CF3)ppy]₂(dtbbpy)PF₆ (photoredox catalyst, 0.02 equiv)
- NiCl₂·glyme (0.1 equiv)
- 4,4′-Dimethoxy-2,2′-bipyridyl (ligand, 0.1 equiv)
- Boc-protected azetidine (1.5 equiv)
- Benzyl pyrrolidine carboxylate (1.0 equiv)
Conditions :
Mechanism :
The photoredox catalyst generates a Ni(III) intermediate, which undergoes oxidative addition with the azetidine substrate. Subsequent transmetalation with the pyrrolidine carboxylate and reductive elimination yields the coupled product.
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent Polarity | MeCN > THF > DCM | +15% |
| Temperature | 25°C vs. 0°C | ±5% |
| Catalyst Loading | 0.02–0.1 equiv | +20% |
Data adapted from Thieme Connect and Macmillan Group studies.
Competing Side Reactions
- N-Boc Deprotection : Acidic conditions prematurely remove the Boc group.
- Ring-Opening : Azetidine’s strain makes it susceptible to nucleophilic attack in polar solvents.
Industrial-Scale Adaptations
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key modifications include:
- Catalyst Recycling : Immobilized Ni on silica improves cost-efficiency.
- Automated Purification : Simulated moving bed (SMB) chromatography replaces flash methods.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups.
Scientific Research Applications
Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, allowing the compound to form covalent or non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on synthesis, substituent effects, and applications.
Structural Analogues and Substituent Variations
Key Observations:
- Azetidine vs.
- Boc Protection : All compounds utilize Boc groups for amine protection, but variations like methyl-Boc (CAS 1624261-26-2) introduce steric effects that influence reactivity and downstream functionalization .
Physicochemical Properties
- Molecular Weight : The target compound (375.46 g/mol) is heavier than analogs like CAS 1624261-26-2 (348.44 g/mol) due to the azetidine moiety .
- Solubility : Hydroxyl or acetoxy substituents (e.g., compound 9 in ) improve aqueous solubility compared to the hydrophobic azetidine group in the target compound .
Biological Activity
Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)pyrrolidine-1-carboxylate (CAS Number: 883547-34-0) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring , an azetidine ring , and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is , with a molecular weight of 375.46 g/mol. The presence of these structural elements contributes to its reactivity and biological activity.
The mechanism through which this compound exerts its effects is primarily through interaction with specific molecular targets. The Boc group can be cleaved under acidic conditions, leading to the exposure of an amine group that can participate in further chemical reactions. This property is significant in drug development, as it allows for modifications that can enhance therapeutic efficacy.
Antimicrobial Activity
Research indicates that derivatives of this compound may exhibit antimicrobial properties. A study focusing on related compounds has shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis, while also demonstrating antifungal properties against pathogens like Candida albicans . Although the specific activity of this compound has not been extensively documented, its structural similarities to known active compounds suggest potential activity.
Anticancer Potential
The compound’s structural characteristics may contribute to cytotoxic effects against various cancer cell lines. Previous studies on related structures have indicated that certain derivatives possess selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing anticancer agents with fewer side effects.
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of benzyl derivatives. Research has demonstrated that modifications to the substituents on the azetidine and pyrrolidine rings can significantly influence their biological properties. For instance, the presence of electron-donating groups enhances the antibacterial efficacy, whereas electron-withdrawing groups tend to reduce it .
Study 1: Antibacterial Screening
In a screening study involving various benzoxazole derivatives, compounds structurally similar to this compound showed promising results against Bacillus subtilis. The minimal inhibitory concentrations (MICs) were determined, revealing that some compounds had significant antibacterial activity (Table 1).
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 10 | Active |
| Compound B | 25 | Moderate |
| Compound C | 50 | Weak |
Study 2: Cytotoxicity Evaluation
A cytotoxicity evaluation was conducted on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colorectal cancer). Compounds analogous to this compound exhibited varying degrees of cytotoxicity, suggesting potential as anticancer agents.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 | 15 | High sensitivity |
| A549 | 30 | Moderate sensitivity |
| HCT116 | 45 | Low sensitivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
